molecular formula C8H11Cl2N3 B1510782 N-butyl-2,6-dichloropyrimidin-4-amine CAS No. 89099-63-8

N-butyl-2,6-dichloropyrimidin-4-amine

Cat. No.: B1510782
CAS No.: 89099-63-8
M. Wt: 220.1 g/mol
InChI Key: QEZPWFIHTGMCCM-UHFFFAOYSA-N
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Description

N-Butyl-2,6-dichloropyrimidin-4-amine (CAS 89099-63-8) is a high-purity chemical building block designed for pharmaceutical and organic synthesis research. This dichloropyrimidine derivative is of significant interest in medicinal chemistry for the development of novel bioactive molecules. Its structure features two chlorine atoms, which allow for sequential and selective functionalization via nucleophilic aromatic substitution reactions . Researchers utilize this compound as a key precursor for the synthesis of diamino-substituted pyrimidines, which are core structures in compounds studied for their potential to interact with various biological targets . Pyrimidine-based structures are investigated for a wide range of applications, including as inhibitors of enzymes like dihydrofolate reductase . The compound is provided with guaranteed purity and stability for research purposes. This product is intended for laboratory research only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-butyl-2,6-dichloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl2N3/c1-2-3-4-11-7-5-6(9)12-8(10)13-7/h5H,2-4H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZPWFIHTGMCCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745311
Record name N-Butyl-2,6-dichloropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89099-63-8
Record name N-Butyl-2,6-dichloropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-butyl-2,6-dichloropyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by a pyrimidine ring with chlorine substitutions at the 2 and 6 positions and a butyl amine group at the 4 position. Its potential applications in pharmaceuticals, particularly for inflammatory diseases and infections, make it a subject of ongoing research.

Research indicates that this compound interacts with various biological systems, influencing pathways related to inflammation and immune response. A study highlighted that derivatives of 2-amino-4,6-dichloropyrimidines inhibited nitric oxide (NO) production in immune cells, suggesting potential anti-inflammatory properties. The most effective compound in this series was found to suppress NO production significantly at low concentrations (IC₅₀ values ranging from 2 µM to 36 µM) .

Biological Activities

  • Anti-inflammatory Activity :
    • In vitro studies demonstrated that this compound reduced NO production in mouse peritoneal cells activated by lipopolysaccharides (LPS) and interferon-gamma (IFN-γ). This effect was dose-dependent, indicating its potential as an anti-inflammatory agent .
  • Antiviral Activity :
    • Some studies suggest that pyrimidine derivatives may exhibit antiviral properties. The inhibition of viral replication has been observed in related compounds, although specific data on this compound's antiviral efficacy is limited .
  • Anticancer Potential :
    • The compound's structure aligns with other known anticancer agents, particularly those targeting tyrosine kinases. While direct studies on its anticancer effects are sparse, its structural relatives have shown promise in cancer therapies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of NO production
AntiviralPotential inhibition of viral replication
AnticancerSimilarities to known anticancer agents

Research Example

A pivotal study involved synthesizing various 5-substituted derivatives of 2-amino-4,6-dichloropyrimidines to evaluate their biological activity. The derivatives were tested for their ability to inhibit NO production in immune cells. Results indicated that compounds with specific substitutions exhibited significant anti-inflammatory effects, providing a basis for further exploration of this compound and its derivatives in therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

N-butyl-2,6-dichloropyrimidin-4-amine has been investigated for its pharmacological properties . The compound exhibits potential as a lead compound for developing drugs targeting inflammatory diseases and infections due to its biological activity against specific cellular pathways.

Antitumor Activity

Research indicates that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, studies have shown that related pyrimidine compounds induce apoptosis in glioblastoma cells, suggesting a mechanism for potential anticancer therapies.

Anti-inflammatory Properties

The compound has also demonstrated significant anti-inflammatory effects by suppressing nitric oxide (NO) production in immune cells. This property is crucial for developing treatments for conditions characterized by excessive inflammation .

Agricultural Applications

This compound is being evaluated for its potential as a pesticide or herbicide . Its biological activity against specific pathogens makes it a candidate for protecting crops from diseases caused by fungi and bacteria. The synthesis of this compound can be optimized to enhance its efficacy in agricultural applications.

Synthetic Applications

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows it to be used in creating various derivatives that may possess enhanced biological activities or novel properties .

Antitumor Effects

A notable study on this compound demonstrated its ability to induce G0/G1 cell-cycle arrest in glioblastoma cells, leading to significant inhibition of cell growth and induction of apoptosis. This finding positions the compound as a potential therapeutic agent against aggressive tumors.

Inhibition of Nitric Oxide Production

In vitro assays have shown that 5-substituted 2-amino-4,6-dichloropyrimidines can significantly reduce NO production in mouse peritoneal cells, highlighting their potential use in treating inflammatory conditions . This effect was dose-dependent and suggests that structural modifications could enhance efficacy.

Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatorySuppresses NO production in immune cells
AntioxidantReduces oxidative stress markers
Enzyme InhibitionInhibits metabolic enzymes

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of N-butyl-2,6-dichloropyrimidin-4-amine, highlighting substituent differences and their implications:

Compound Name CAS Number Molecular Formula Key Substituents Properties/Applications
This compound Not specified C₈H₁₀Cl₂N₄ -NH-C₄H₉ at C4; -Cl at C2, C6 Intermediate for pharmaceuticals; enhanced lipophilicity due to butyl chain .
2,6-Dichloropyrimidin-4-amine 1821308-45-5 C₄H₄Cl₂N₄ -NH₂ at C4; -Cl at C2, C6 Simpler structure; potential precursor for nucleophilic substitutions .
5,6-Dichloropyrimidin-4-amine 60025-09-4 C₄H₄Cl₂N₄ -NH₂ at C4; -Cl at C5, C6 Altered chlorine positioning affects electronic distribution; possible steric hindrance .
N-(4-(Dimethylamino)benzylidene)-2,6-dichloropyrimidin-4-amine Not specified C₁₃H₁₂Cl₂N₄ -CH=N-(dimethylaminobenzyl) at C4; -Cl at C2, C6 Schiff base derivative; conjugated system enhances DNA binding and antibacterial activity .
Methyl Allyl(2,6-dichloropyrimidin-4-yl)carbamate Not specified C₉H₁₀Cl₂N₄O₂ -O(CO)NH-CH₂CH=CH₂ at C4; -Cl at C2, C6 Carbamate group introduces polarity; used in radical chemistry applications .

Physicochemical Properties

  • Lipophilicity : The butyl chain in this compound increases logP compared to analogs with -NH₂ or polar groups, impacting membrane permeability in drug design.
  • Solubility : Carbamate derivatives (e.g., methyl allyl carbamate) exhibit higher aqueous solubility due to the oxygen-rich functional group .

Preparation Methods

Preparation of 4,6-Dichloropyrimidine Intermediate

  • Reaction : 4,6-Dihydroxypyrimidine is treated with phosphorus oxychloride (POCl₃) in the presence of a saturated hindered amine base such as N,N-diisopropylethylamine (Hunig's base) or triethylamine.
  • Conditions : The reaction is typically conducted under reflux with controlled addition of POCl₃.
  • Outcome : Conversion of hydroxyl groups at positions 4 and 6 to chlorine atoms, yielding 4,6-dichloropyrimidine.
  • Notes : The use of hindered amines minimizes side reactions and improves yield and purity.

Amination to Form 4-Amino-2,6-dichloropyrimidine

  • Reaction : 2,4,6-Trichloropyrimidine undergoes nucleophilic substitution with ammonia or ammonium salts.
  • Conditions : Typically performed in polar aprotic solvents under mild heating.
  • Outcome : Replacement of the chlorine at the 4-position with an amino group, yielding 4-amino-2,6-dichloropyrimidine.
  • Separation : The product is separated from isomeric by-products by crystallization or chromatographic methods.

N-Butyl Substitution at the 4-Amino Position

  • Reaction : 4-Amino-2,6-dichloropyrimidine reacts with n-butylamine via nucleophilic substitution.
  • Mechanism : The nucleophilic nitrogen of n-butylamine attacks the electrophilic 4-position amino group or displaces a chlorine atom if starting from 2,6-dichloropyrimidine.
  • Conditions : Reaction is typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C).
  • Catalysts/Additives : Sometimes bases such as triethylamine or potassium carbonate are added to facilitate the reaction.
  • Purification : The crude product is purified by recrystallization or chromatographic techniques to achieve high purity.

Reaction Scheme Summary

Step Reactants Reagents/Conditions Product
1 4,6-Dihydroxypyrimidine POCl₃, hindered amine base, reflux 4,6-Dichloropyrimidine
2 2,4,6-Trichloropyrimidine NH₃ or ammonium salts, mild heating 4-Amino-2,6-dichloropyrimidine
3 4-Amino-2,6-dichloropyrimidine + n-butylamine DMF/DMSO, 80–120°C, base catalyst (optional) N-butyl-2,6-dichloropyrimidin-4-amine

Analytical and Process Considerations

  • Monitoring : Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection at 254 nm.
  • Yield Optimization : Optimization of temperature, solvent choice, and molar ratios of reagents is critical for maximizing yield and minimizing side products.
  • Safety : Handling of chlorinating agents (POCl₃) and amines requires proper personal protective equipment (PPE) and ventilation due to toxicity and corrosiveness.

Research Findings and Data

Parameter Typical Value / Observation Reference
Melting Point ~258–267°C (for 4-amino-2,6-dichloropyrimidine intermediate)
Solvent for substitution DMF, DMSO
Reaction temperature 80–120°C
Base additives Triethylamine, potassium carbonate
Purity achieved >95% after recrystallization or chromatography
Common impurities Unreacted starting materials, isomeric amino-chloropyrimidines

Q & A

Q. Tables

Comparative Analysis of Analogous Compounds
Compound
---------------------------
N-tert-butyl-2,6-dichloropyrimidin-4-amine
2,6-dichloro-4-aminopyrimidine

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-butyl-2,6-dichloropyrimidin-4-amine
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